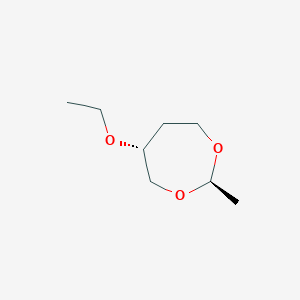
1,3-Dioxepane, 5-ethoxy-2-methyl-, trans-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Dioxepane, 5-ethoxy-2-methyl-, trans- is an organic compound with a unique structure that includes a seven-membered ring containing two oxygen atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dioxepane, 5-ethoxy-2-methyl-, trans- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethoxyacetaldehyde with a suitable diol in the presence of an acid catalyst. The reaction conditions often require careful control of temperature and pH to ensure the formation of the desired trans-isomer.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized catalysts can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation or crystallization are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
1,3-Dioxepane, 5-ethoxy-2-methyl-, trans- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
1,3-Dioxepane, 5-ethoxy-2-methyl-, trans- has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and polymer chemistry.
Biology: Its derivatives are studied for potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, resins, and coatings.
Mecanismo De Acción
The mechanism by which 1,3-Dioxepane, 5-ethoxy-2-methyl-, trans- exerts its effects involves interactions with various molecular targets. The presence of the dioxepane ring allows it to participate in ring-opening reactions, which can lead to the formation of reactive intermediates. These intermediates can interact with enzymes, receptors, or other biomolecules, influencing biological pathways and processes.
Comparación Con Compuestos Similares
Similar Compounds
1,3-Dioxane: A six-membered ring analog with similar chemical properties.
1,4-Dioxane: Another related compound with a different ring structure.
Tetrahydrofuran (THF): A five-membered ring ether with comparable reactivity.
Uniqueness
1,3-Dioxepane, 5-ethoxy-2-methyl-, trans- is unique due to its seven-membered ring structure, which imparts distinct chemical and physical properties. Its ability to undergo specific reactions and form unique intermediates sets it apart from other similar compounds.
Propiedades
Número CAS |
58175-31-8 |
|---|---|
Fórmula molecular |
C8H16O3 |
Peso molecular |
160.21 g/mol |
Nombre IUPAC |
(2R,5R)-5-ethoxy-2-methyl-1,3-dioxepane |
InChI |
InChI=1S/C8H16O3/c1-3-9-8-4-5-10-7(2)11-6-8/h7-8H,3-6H2,1-2H3/t7-,8-/m1/s1 |
Clave InChI |
CVRXYMIEUXIPSL-HTQZYQBOSA-N |
SMILES isomérico |
CCO[C@@H]1CCO[C@H](OC1)C |
SMILES canónico |
CCOC1CCOC(OC1)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



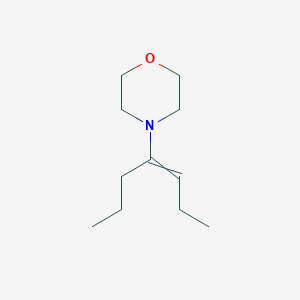


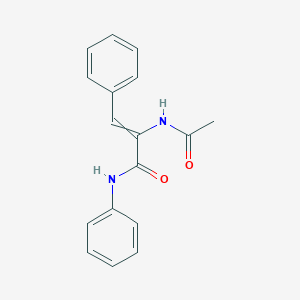
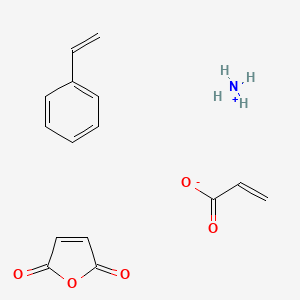
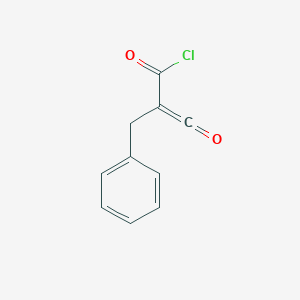
![Ethanone, 1-[10,10-dimethyl-2,6-bis(methylene)bicyclo[7.2.0]undec-5-yl]-](/img/structure/B14623687.png)
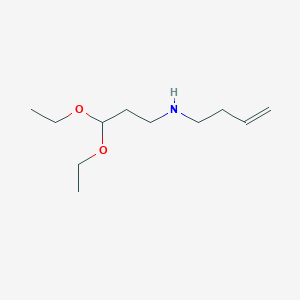
![3-{[(1-Methyl-5-nitro-1H-imidazol-2-yl)methyl]sulfanyl}pyridazine](/img/structure/B14623698.png)
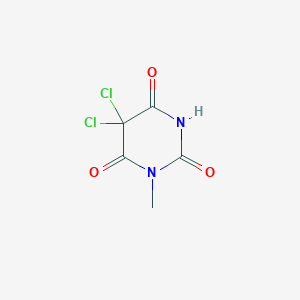
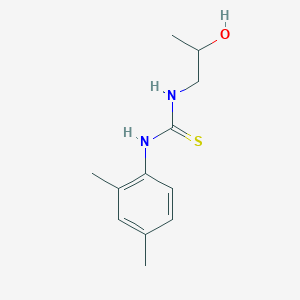

![1-Methylsulfanyl-2-[4-(2-methylsulfanylphenyl)sulfanylbutylsulfanyl]benzene](/img/structure/B14623724.png)
